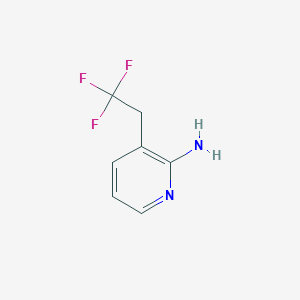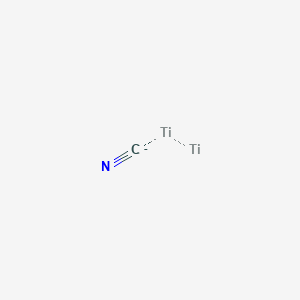
2'-O-methyladenosine-5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-methyladenosine-5’-triphosphate is a modified form of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’-O position. This modification enhances the stability of the resulting RNA strand against base hydrolysis and nuclease cleavage . It is commonly used in various biochemical and molecular biology applications, particularly in studies involving RNA synthesis and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-methyladenosine-5’-triphosphate typically involves the methylation of adenosine triphosphate at the 2’-O position of the ribose sugar. This can be achieved through chemical synthesis using methylating agents under controlled conditions. The reaction conditions often require the use of protecting groups to ensure selective methylation and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-O-methyladenosine-5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反応の分析
Types of Reactions
2’-O-methyladenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate group or the adenine base.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various methylated or functionalized derivatives .
科学的研究の応用
2’-O-methyladenosine-5’-triphosphate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2’-O-methyladenosine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 2’-O position enhances the stability of the RNA strand by protecting it from enzymatic degradation and base hydrolysis. This modification also affects the interaction of the RNA with various proteins and enzymes, influencing processes such as RNA splicing, transport, and translation .
類似化合物との比較
Similar Compounds
2’-O-methyladenosine-5’-monophosphate: Similar to 2’-O-methyladenosine-5’-triphosphate but with a single phosphate group.
2’-O-methyl-N6-methyladenosine-5’-triphosphate: Another modified ATP analog with additional methylation at the N6 position of the adenine base.
Uniqueness
2’-O-methyladenosine-5’-triphosphate is unique due to its specific methylation at the 2’-O position, which provides enhanced stability to RNA molecules. This makes it particularly valuable in applications where RNA stability is critical, such as in the development of RNA-based therapeutics and vaccines .
特性
分子式 |
C11H18N5O13P3 |
|---|---|
分子量 |
521.21 g/mol |
IUPAC名 |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
OARVGPYQJRLYFE-IOSLPCCCSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)

![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)


![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)



